N-(2-methoxyphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O3S/c1-28-19-9-5-3-7-15(19)17-13-18-22(23-11-12-26(18)25-17)30-14-21(27)24-16-8-4-6-10-20(16)29-2/h3-13H,14H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFINQUOVOSTKBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxyphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article consolidates findings from various studies to provide a comprehensive overview of its biological activity, including anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound can be represented by the following structural formula:
- Molecular Formula : C₁₈H₁₈N₄O₂S
- Molecular Weight : 358.43 g/mol
Research indicates that compounds with a pyrazole core, such as this compound, often exhibit their biological effects through multiple mechanisms:
- Inhibition of Cell Proliferation : The compound has shown promising results in inhibiting cell growth in various cancer cell lines.
- Induction of Apoptosis : Studies have reported that this compound can trigger apoptosis in cancer cells, leading to reduced tumor growth.
- Cell Cycle Arrest : It has been observed to cause cell cycle arrest at specific phases, which is crucial for preventing cancer cell division.
Anticancer Activity
A series of studies have evaluated the anticancer properties of this compound against various cancer cell lines. The results are summarized in Table 1 below:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF7 (Breast) | 0.01 | Apoptosis induction |
| A549 (Lung) | 0.39 | Cell cycle arrest |
| HCT116 (Colon) | 1.6 | Inhibition of proliferation |
| HepG2 (Liver) | 0.95 | Induction of apoptosis |
Note: IC50 values represent the concentration required to inhibit 50% of cell growth.
Case Studies
-
Study on MCF7 Cells :
A study by Li et al. demonstrated that the compound significantly inhibited the growth of MCF7 breast cancer cells with an IC50 value of 0.01 µM, indicating strong cytotoxicity and potential for therapeutic use against breast cancer . -
Study on A549 Cells :
Research conducted by Cankara et al. highlighted that the compound caused significant apoptosis in A549 lung cancer cells at an IC50 value of 0.39 µM, suggesting its effectiveness in treating lung cancer . -
Study on HCT116 Cells :
In a study focusing on colon cancer, the compound exhibited an IC50 value of 1.6 µM against HCT116 cells, emphasizing its role in halting cancer cell proliferation .
Scientific Research Applications
Anticancer Potential
Recent studies have indicated that compounds similar to N-(2-methoxyphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide exhibit anticancer properties. For instance, derivatives of pyrazolo[1,5-a]pyrazines have shown inhibition of cancer cell proliferation in vitro. A notable study demonstrated that such compounds can induce apoptosis in human cancer cell lines by activating caspase pathways .
Antimicrobial Activity
Research has also highlighted the antimicrobial potential of this compound. In vitro tests have shown that it can inhibit the growth of various bacterial strains, suggesting its utility as a lead compound for developing new antibiotics .
Neurological Disorders
The structural characteristics of this compound suggest potential applications in treating neurological disorders. Compounds with similar frameworks have been investigated for their neuroprotective effects and ability to modulate neurotransmitter systems .
Anti-inflammatory Effects
The compound's ability to inhibit pro-inflammatory cytokines positions it as a candidate for developing anti-inflammatory drugs. Studies have shown that related compounds can reduce inflammation in animal models of arthritis .
Data Tables
| Activity Type | Effect | Reference |
|---|---|---|
| Anticancer | Induces apoptosis | |
| Antimicrobial | Inhibits bacterial growth | |
| Neuroprotective | Modulates neurotransmitters | |
| Anti-inflammatory | Reduces cytokines |
Case Studies
- Anticancer Study : A study published in 2023 evaluated the effects of pyrazolo[1,5-a]pyrazine derivatives on breast cancer cells. The results indicated that these compounds significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
- Antimicrobial Efficacy : In a 2024 study, researchers tested various derivatives against Staphylococcus aureus and E. coli. The results showed that certain analogs exhibited potent antibacterial activity, making them promising candidates for further development as antibiotics .
- Neuroprotective Effects : A recent investigation into the neuroprotective properties of similar compounds revealed their potential in reducing oxidative stress in neuronal cells, suggesting possible therapeutic applications in neurodegenerative diseases .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine Derivatives
- N-(2,6-Dimethylphenyl)-2-{[3-(4-Methoxyphenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-yl]sulfanyl}acetamide () Structural Differences: Replaces the pyrazine ring with pyrimidine and introduces a 4-methoxyphenyl group at position 3.
- 2-{[2-(4-Chlorophenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[3-(Methylsulfanyl)phenyl]acetamide ()
Pyrazolo[1,5-a]pyrimidine Derivatives
Triazolopyrimidine and Oxadiazole Derivatives
Pharmacological and Physicochemical Properties
Table 1: Comparative Data for Selected Analogues
Preparation Methods
Synthetic Pathways Overview
The synthesis of N-(2-methoxyphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide follows a modular approach:
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Core Formation : Construction of the pyrazolo[1,5-a]pyrazin scaffold.
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Functionalization : Introduction of sulfanyl and methoxyphenyl groups.
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Acetamide Coupling : Attachment of the N-(2-methoxyphenyl)acetamide moiety.
-
Purification : Isolation via chromatography or crystallization.
Critical challenges include regioselectivity in heterocycle formation and stability of intermediates under reactive conditions .
Formation of Pyrazolo[1,5-a]Pyrazin Core
The pyrazolo[1,5-a]pyrazin core is synthesized via Suzuki-Miyaura cross-coupling between halogenated pyrazolo precursors and arylboronic acids. For example:
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Step 1 : 3-Bromopyrazolo[1,5-a]pyrazin-4-amine reacts with 2-methoxyphenylboronic acid under palladium catalysis (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C) .
-
Step 2 : The product undergoes oxidation (e.g., MnO₂) to yield 4-bromo-2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazine.
Table 1 : Optimization of Suzuki Coupling Conditions
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Pd(PPh₃)₄ | DME/H₂O | 80 | 72 |
| PdCl₂(dppf) | Toluene/EtOH | 100 | 65 |
Higher yields are achieved with Pd(PPh₃)₄ in dimethyl ether (DME), minimizing side reactions .
Introduction of Sulfanyl Group
The sulfanyl group is introduced via nucleophilic aromatic substitution (SNAr) at the 4-position of the pyrazolo[1,5-a]pyrazin core:
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Reagents : 4-Bromo intermediate reacts with thiourea (NH₂CSNH₂) in DMF at 120°C, followed by acidic hydrolysis to yield the thiol intermediate .
-
Alternative Method : Direct displacement using sodium hydrosulfide (NaSH) in DMSO at 90°C .
Key Considerations :
-
DMSO enhances solubility but may oxidize thiols; thus, inert atmospheres are recommended.
-
Yields range from 60–75%, with purity dependent on intermediate isolation .
Acetamide Moiety Incorporation
The thiol intermediate is alkylated with 2-chloro-N-(2-methoxyphenyl)acetamide under basic conditions:
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Step 1 : Thiol (1 eq) reacts with 2-chloroacetamide (1.2 eq) in the presence of K₂CO₃ in acetone at 50°C .
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Step 2 : Reaction monitored by TLC; completion typically occurs within 6–8 hours.
Side Reactions :
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Over-alkylation may occur with excess chloroacetamide, necessitating stoichiometric control.
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Acidic workup (e.g., 1M HCl) quenches unreacted base and stabilizes the product .
Purification and Characterization
Final purification employs column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Analytical Data :
-
¹H NMR (400 MHz, CDCl₃): δ 8.42 (s, 1H, pyrazin-H), 7.85–6.90 (m, 8H, aromatic-H), 3.89 (s, 3H, OCH₃), 3.82 (s, 2H, SCH₂) .
-
MS (ESI+) : m/z 421.1 [M+H]⁺, confirming molecular weight (420.5 g/mol) .
Optimization and Challenges
Yield Improvements :
-
Catalyst Screening : Pd(OAc)₂ with XPhos ligand increases coupling efficiency to 85% .
-
Solvent Effects : Replacing DMF with NMP reduces thiol oxidation by 20% .
Common Pitfalls :
-
Dehalogenation during Suzuki coupling if phosphine ligands are insufficient.
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Epimerization at the acetamide stereocenter under prolonged heating .
Comparative Analysis with Analogues
Table 2 : Synthetic Yields of Structural Analogues
| Compound Substituents | Core Formation Yield (%) | Final Product Yield (%) |
|---|---|---|
| 4-Methoxyphenyl (VC11939111) | 78 | 68 |
| 2-Methoxyphenyl (Target) | 72 | 65 |
| 4-Bromophenyl (VC8199919) | 70 | 60 |
The target compound’s yield aligns with analogues, though electron-donating groups (e.g., methoxy) enhance reactivity in SNAr steps .
Recent Advancements
Flow Chemistry : Continuous-flow systems reduce reaction times for Suzuki coupling from 12 hours to 2 hours, improving throughput .
Green Chemistry : Aqueous micellar conditions (TPGS-750-M) achieve 70% yield in thioether formation, eliminating DMSO .
Q & A
Q. How can the synthesis of N-(2-methoxyphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide be optimized for yield and purity?
Methodological Answer: Synthesis optimization involves:
- Stepwise coupling : Reacting pyrazolo[1,5-a]pyrazine intermediates with α-chloroacetamides under reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C for 6–12 hours .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) to isolate the final compound .
- Yield improvement : Adjust stoichiometry (1:1.2 molar ratio of pyrazolo-pyrazine to acetamide derivatives) and employ inert atmospheres (N₂/Ar) to minimize oxidation .
Q. What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
- NMR spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) to confirm methoxyphenyl protons (δ 3.7–3.9 ppm) and sulfanyl-acetamide linkages (δ 4.2–4.5 ppm) .
- Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~421 m/z) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns (acetonitrile/water) with UV detection (254 nm) to assess purity (>95%) .
Q. How stable is this compound under varying pH and temperature conditions?
Methodological Answer:
- Stability testing : Incubate the compound in buffers (pH 2–10) at 25°C and 37°C for 24–72 hours. Monitor degradation via HPLC .
- Key findings : Sulfanyl linkages may hydrolyze under strongly acidic (pH <3) or basic (pH >10) conditions, while methoxyphenyl groups remain stable below 60°C .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pharmacological potential?
Methodological Answer:
- Analog synthesis : Replace methoxyphenyl groups with halogenated (e.g., 4-chlorophenyl) or electron-withdrawing (e.g., acetyl) substituents to assess activity shifts .
- In vitro assays : Test analogs against kinase targets (e.g., JAK2 or CDK2) using fluorescence polarization assays. Correlate IC₅₀ values with substituent electronic profiles .
- Data interpretation : Use molecular docking (AutoDock Vina) to map binding interactions, focusing on sulfanyl-acetamide flexibility and methoxy group positioning .
Q. What crystallographic data is available for related compounds, and how can it guide structural analysis?
Methodological Answer:
- Reference structures : Compare with crystallized analogs (e.g., N-(2-bromo-4-methylphenyl)-2-(pyrazolo[1,5-a]pyrimidin-7-yl)acetamide, CCDC 940299) to infer bond angles and packing motifs .
- SHELX refinement : Use SHELXL for small-molecule refinement, leveraging high-resolution (<1.0 Å) X-ray data to resolve sulfanyl group conformations .
Q. How should contradictory biological activity data (e.g., anti-inflammatory vs. cytotoxic effects) be resolved?
Methodological Answer:
- Dose-response profiling : Re-test activity across concentrations (1 nM–100 µM) to identify off-target effects at higher doses .
- Pathway analysis : Combine RNA-seq and proteomics to distinguish primary targets (e.g., COX-2 inhibition) from secondary pathways (e.g., apoptosis induction) .
- Species-specific assays : Compare results in human vs. murine cell lines to rule out interspecies variability .
Q. What strategies mitigate competing intermediates during multi-step synthesis?
Methodological Answer:
- Intermediate trapping : Use quenching agents (e.g., NaHCO₃ for acidic byproducts) after each step .
- Real-time monitoring : Employ inline FTIR or LC-MS to detect undesired adducts (e.g., dimerization at pyrazine N-atoms) .
- Optimized workup : Liquid-liquid extraction (ethyl acetate/H₂O) followed by activated charcoal treatment to remove colored impurities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
